molecular formula C11H14ClN3O B3425359 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride CAS No. 412293-93-7

6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

Cat. No.: B3425359
CAS No.: 412293-93-7
M. Wt: 239.70 g/mol
InChI Key: NRUCRWYSMUGUOB-UHFFFAOYSA-N
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Description

Contextual Significance of Nicotinonitrile Scaffolds in Modern Chemical Biology

The nicotinonitrile, or 3-cyanopyridine (B1664610), nucleus is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities and its presence in numerous natural products and synthetic drugs. ekb.egresearchgate.net As a highly functionalized nitrogen-containing heterocycle, the pyridine (B92270) ring system is a core structural unit in many physiologically active chemicals. ekb.eg The nicotinonitrile scaffold, in particular, has garnered considerable attention due to its diverse pharmacological profile, which includes antioxidant, anti-inflammatory, and anticancer properties. ekb.egbohrium.com

The significance of this scaffold is underscored by its incorporation into several marketed drugs, demonstrating its clinical and therapeutic value. ekb.egekb.egbohrium.com Researchers have extensively explored synthetic pathways to create nicotinonitrile analogs, leading to a substantial body of knowledge regarding their therapeutic characteristics. ekb.egekb.egbohrium.com The ability to fuse the 3-cyanopyridine core with various functional groups allows for the generation of derivatives with a broad spectrum of pharmacological activities, making it an attractive and dynamic area for drug discovery and development. ekb.egekb.eg

Table 1: Marketed Drugs Featuring the Nicotinonitrile Scaffold

Drug Name Therapeutic Class
Bosutinib Kinase Inhibitor (Anticancer)
Milrinone Phosphodiesterase Inhibitor (Cardiotonic)
Neratinib Kinase Inhibitor (Anticancer)
Olprinone Phosphodiesterase Inhibitor (Cardiotonic)

This table is based on information from search results ekb.egresearchgate.netekb.egbohrium.com.

Role of Piperidine (B6355638) Moieties in Influencing Molecular Interactions and Compound Design

The piperidine ring is one of the most important heterocyclic systems in drug design and features prominently in the structure of numerous pharmaceuticals across more than twenty classes. mdpi.com This six-membered nitrogen-containing heterocycle is a versatile synthetic building block used to construct complex molecules with desired therapeutic properties. mdpi.comnbinno.comnih.gov

In compound design, the incorporation of a piperidine moiety serves several critical functions. It can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affect its pharmacokinetic profile. nbinno.com Strategically, the piperidine scaffold is used to explore structure-activity relationships (SARs), allowing medicinal chemists to fine-tune the efficacy and selectivity of drug candidates. nbinno.com The piperidine moiety can enhance binding affinity to target enzymes or receptors and is a key structural element for activity at various biological targets, including G-protein coupled receptors and ion channels. nbinno.comnih.gov Its derivatives have been investigated for a wide array of therapeutic applications, highlighting the ring system's importance in modern drug discovery. researchgate.netnih.gov

Table 2: Selected Biological Activities Associated with Piperidine-Containing Compounds

Biological Activity Therapeutic Area
Anticancer Oncology
Antiviral Infectious Disease
Antimalarial Infectious Disease
Antimicrobial Infectious Disease
Antihypertensive Cardiovascular
Analgesic Pain Management
Anti-inflammatory Inflammation
Anti-Alzheimer Neurology

This table is based on information from search results researchgate.netnih.gov.

Overview of Research Trajectories for the 6-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride Chemical Entity

While the constituent nicotinonitrile and piperidine scaffolds are individually well-documented in scientific literature, specific and extensive research focused solely on the combined entity, this compound, is not widely published. The research trajectory for this compound is therefore largely projective, based on the known biological activities of its components.

Potential research avenues would likely focus on areas where the pharmacological profiles of nicotinonitriles and piperidines overlap and could potentially synergize. Given the established anticancer properties of many nicotinonitrile derivatives and the prevalence of the piperidine ring in anticancer agents, a primary research trajectory would be the evaluation of its antiproliferative activity against various cancer cell lines. ekb.egresearchgate.netacs.org Furthermore, considering the role of both scaffolds in compounds targeting the central nervous system, investigations into its potential as a neuroactive agent, for instance as a kinase inhibitor or receptor ligand for neurological disorders, would be a logical direction. nbinno.comnih.gov

Rationale for Comprehensive Mechanistic and Synthetic Investigations of the Compound

A comprehensive investigation into this compound is warranted for several reasons. The molecule represents a novel chemical entity created by linking two pharmacologically validated scaffolds. This structural combination holds the potential for unique biological activity that may differ from or surpass that of its individual components.

Rationale for Investigation:

Novelty and Potential for New Discoveries: The hybridization of the nicotinonitrile and piperidine ring systems offers an opportunity to explore new chemical space and potentially identify novel biological targets or mechanisms of action.

Leveraging Established Pharmacophores: The compound builds upon the proven therapeutic value of its constituent parts, increasing the probability of discovering significant biological activity. ekb.egmdpi.com

Synthetic Utility: Development of efficient and scalable synthetic routes to this compound would be crucial. researchgate.netresearchgate.net Such synthetic studies would not only provide access to this specific molecule for extensive testing but also enable the creation of a library of related analogs for detailed structure-activity relationship (SAR) studies. nbinno.com

Mechanistic Understanding: Mechanistic studies are essential to elucidate how the compound interacts with biological systems at a molecular level. Understanding its mode of action, target engagement, and downstream cellular effects would be critical for any future development efforts and would contribute valuable knowledge to the fields of chemical biology and medicinal chemistry.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Bosutinib
Milrinone
Neratinib

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-piperidin-4-yloxypyridine-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c12-7-9-1-2-11(14-8-9)15-10-3-5-13-6-4-10;/h1-2,8,10,13H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUCRWYSMUGUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412293-93-7
Record name 3-Pyridinecarbonitrile, 6-(4-piperidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412293-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies for 6 Piperidin 4 Yloxy Nicotinonitrile Hydrochloride and Its Analogues

Retrosynthetic Strategies for the Nicotinonitrile Core and Piperidin-4-yloxy Moiety

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, the primary disconnection points are the ether linkage and the bonds forming the piperidine (B6355638) ring.

The most logical disconnection is at the ether C-O bond. This bond is typically formed via a nucleophilic substitution, suggesting two primary synthons: a nicotinonitrile core activated for nucleophilic attack and a piperidin-4-ol moiety.

Synthon A (Electrophile): A 6-halonicotinonitrile, such as 6-chloronicotinonitrile. The electron-withdrawing nature of the nitrile group at the 3-position and the ring nitrogen atom activate the 6-position for nucleophilic aromatic substitution (SNAr).

Synthon B (Nucleophile): Piperidin-4-ol. To prevent side reactions at the piperidine nitrogen, it is often protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, leading to the intermediate N-Boc-4-hydroxypiperidine. nbinno.com

Further deconstruction of these key synthons can be envisioned:

Piperidin-4-ol Moiety: N-Boc-4-hydroxypiperidine is commonly synthesized by the reduction of N-Boc-4-piperidone. The synthesis of N-Boc-4-piperidone itself can be achieved from 4-piperidone (B1582916) hydrochloride hydrate (B1144303) by protection of the amine with di-tert-butyl dicarbonate. google.com

Nicotinonitrile Core: The 6-chloronicotinonitrile core can be prepared from various precursors. For instance, nicotinonitrile itself can be synthesized through methods like the dehydration of nicotinamide (B372718) or the reaction of 3-bromopyridine (B30812) with cuprous cyanide. Subsequent functionalization, such as chlorination, would yield the required electrophilic partner.

This retrosynthetic approach simplifies a complex target into a convergent synthesis plan, relying on well-established reactions like nucleophilic substitution and standard protecting group chemistry.

Development and Optimization of Novel Synthetic Routes

Building upon the retrosynthetic blueprint, chemists have developed and optimized several synthetic routes to access 6-(Piperidin-4-yloxy)nicotinonitrile and its analogues. These methods focus on efficiency, modularity, and the ability to generate structural diversity.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Nicotinonitrile Functionalization

The formation of the aryl ether bond between the nicotinonitrile core and the piperidine moiety is most commonly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the electronic properties of the nicotinonitrile ring. The pyridine (B92270) nitrogen and the cyano group are strongly electron-withdrawing, which sufficiently activates the aromatic ring, particularly at the ortho and para positions (in this case, the 6-position relative to the nitrogen), towards attack by a nucleophile. acsgcipr.org

The key reaction involves the displacement of a leaving group, typically a halide like chlorine, from the 6-position of the nicotinonitrile ring by the oxygen nucleophile of a protected piperidin-4-ol.

General Reaction Scheme:

6-chloronicotinonitrile + N-Boc-4-hydroxypiperidine → 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)nicotinonitrile + HCl

The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to deprotonate the hydroxyl group of piperidin-4-ol, thereby increasing its nucleophilicity. Aprotic polar solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), or Dioxane are often employed to facilitate the reaction. researchgate.net Subsequent removal of the Boc protecting group under acidic conditions (e.g., with hydrochloric acid) yields the final hydrochloride salt.

Reactant 1Reactant 2BaseSolventTypical Conditions
6-ChloronicotinonitrileN-Boc-4-hydroxypiperidineSodium Hydride (NaH)DMF0°C to room temp.
6-FluoronicotinonitrilePiperidin-4-olPotassium CarbonateAcetonitrile (B52724)Reflux
6-Chloronicotinonitrile4-hydroxypiperidine (B117109)Potassium tert-butoxideTHFRoom temp.

This table presents typical conditions for SNAr reactions in the synthesis of related aryl ethers. The choice of a fluoro-substituted pyridine can sometimes increase reaction rates due to the high electronegativity of fluorine enhancing the electrophilicity of the carbon center and its ability to act as a good leaving group in SNAr reactions. researchgate.net

Multi-Component Reaction (MCR) Strategies for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer a highly efficient and atom-economical approach to constructing diverse molecular scaffolds. nih.gov While the direct synthesis of 6-(Piperidin-4-yloxy)nicotinonitrile via an MCR is complex, this strategy is invaluable for synthesizing a wide array of nicotinonitrile analogues.

A common MCR for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis or related variations. nih.gov A typical MCR for constructing a substituted nicotinonitrile core might involve the condensation of an aldehyde, malononitrile, and a third component like a thiophenol or an enamine. wpmucdn.com

For instance, a three-component reaction of an aldehyde, malononitrile, and a thiophenol can yield 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. wpmucdn.com By analogy, one could envision an MCR strategy where a precursor containing the piperidin-4-yloxy moiety is used as one of the starting components. More practically, MCRs are used to generate a library of substituted nicotinonitriles which can then be further functionalized. For example, a multi-component reaction could yield a 6-aryl-substituted 5-nitropyridine, which could then undergo further transformations. buketov.edu.kzresearchgate.net

This approach allows for rapid generation of structural diversity around the nicotinonitrile core, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Regio- and Stereoselective Synthetic Techniques for Compound Derivatives

The synthesis of derivatives of 6-(Piperidin-4-yloxy)nicotinonitrile often requires precise control over regiochemistry and stereochemistry, particularly when introducing additional substituents on either the nicotinonitrile or piperidine rings.

Regioselective Functionalization of the Nicotinonitrile Core: Achieving regioselectivity on the nicotinonitrile ring beyond the established SNAr at the 6-position can be challenging. Modern methods like transition-metal-catalyzed C-H activation offer powerful tools for the direct and selective functionalization of specific C-H bonds. mdpi.com For example, directing groups can be temporarily installed on the pyridine ring to guide a metal catalyst (e.g., Palladium, Rhodium, or Ruthenium) to activate a specific C-H bond (e.g., at the C4 or C5 position) for coupling with various partners. While specific applications to 6-(Piperidin-4-yloxy)nicotinonitrile are not widely reported, this strategy represents a frontier for creating novel analogues with precisely placed substituents.

Stereoselective Synthesis of Piperidine Analogues: The piperidine moiety is a common source of stereochemical diversity. The synthesis of enantiomerically pure or enriched piperidine derivatives is of great importance. rsc.org

Chiral Pool Synthesis: Starting from naturally occurring chiral molecules to construct the piperidine ring.

Asymmetric Catalysis: Using chiral catalysts to control the stereochemical outcome of key ring-forming or functionalization reactions. For example, a Rh-catalyzed asymmetric reductive Heck reaction can be used to create 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. acs.org

Enzymatic Resolutions: Biocatalytic methods, such as those employing amine oxidases or reductases, can convert prochiral intermediates into stereo-defined piperidines, offering high selectivity under mild conditions. nih.gov

These stereoselective strategies are crucial for developing analogues where specific stereoisomers may exhibit different pharmacological profiles. nih.govrsc.org

Catalytic Systems and Their Application in Compound Synthesis

Catalysis is central to modern organic synthesis, offering pathways to improved efficiency, selectivity, and sustainability. Both metal-based and organocatalytic systems have been applied to the synthesis of the building blocks and scaffolds related to 6-(Piperidin-4-yloxy)nicotinonitrile.

Exploration of Organocatalysis in Nicotinonitrile Synthesis

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. consensus.app In the context of nicotinonitrile synthesis, organocatalysts are frequently employed in the multi-component reactions used to assemble the pyridine ring.

For example, the condensation reactions that often initiate MCRs for pyridine synthesis can be catalyzed by simple amines like piperidine or proline derivatives. These catalysts operate by forming nucleophilic enamines or activating carbonyl compounds through iminium ion formation, facilitating the key C-C bond-forming steps of the cyclization cascade. researchgate.net Pyridine-based molecules themselves can also act as organocatalysts in various transformations. researchgate.netresearchgate.net

The use of chiral organocatalysts also opens avenues for the asymmetric synthesis of nicotinonitrile or piperidine derivatives. For instance, chiral primary or secondary amines derived from natural products like cinchona alkaloids can be used to induce stereoselectivity in Mannich or Michael reactions, which are often key steps in the synthesis of substituted piperidines. rsc.org

Reaction TypeCatalyst TypeRole of CatalystPotential Application
MCR for Pyridine CoreSecondary Amines (e.g., Piperidine)Forms enamines/iminium ions to facilitate condensationSynthesis of diverse nicotinonitrile analogues
Asymmetric Mannich ReactionChiral Primary/Secondary AminesControls stereoselective C-C bond formationSynthesis of chiral substituted piperidine precursors
Asymmetric Michael AdditionChiral Squaramides or ThioureasHydrogen-bond activation of electrophile/nucleophileEnantioselective synthesis of functionalized piperidones

This table illustrates the potential roles of organocatalysts in the synthesis of the target compound's core structures and their derivatives.

Metal-Catalyzed Transformations for Piperidine Functionalization

Metal-catalyzed reactions are pivotal in modern organic synthesis for their efficiency, selectivity, and functional group tolerance. For a molecule like 6-(Piperidin-4-yloxy)nicotinonitrile, these methods are crucial for either forming the key C-O ether bond or for subsequent functionalization of the piperidine ring to create novel analogues.

The primary disconnection for synthesis involves the formation of the aryl ether linkage between the 4-position of a piperidine precursor and the 6-position of the nicotinonitrile ring. Two of the most powerful metal-catalyzed cross-coupling reactions for this purpose are the Ullmann condensation and the Buchwald-Hartwig amination, which has been extended to C-O coupling.

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol. nih.govwuxiapptec.com In the context of synthesizing the target compound, this would typically involve reacting an N-protected 4-hydroxypiperidine with 6-chloronicotinonitrile. Traditional Ullmann conditions often require harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper. nih.govnih.gov However, modern advancements have introduced the use of soluble copper catalysts with various ligands (e.g., diamines, N,N-dimethylglycine), which can facilitate the reaction under milder conditions and with lower catalyst loadings. nih.gov

Buchwald-Hartwig C-O Coupling: Originally developed for C-N bond formation, this palladium-catalyzed cross-coupling reaction has been successfully adapted for the synthesis of aryl ethers. nih.govisotope.com This method generally offers milder reaction conditions, higher functional group tolerance, and broader substrate scope compared to the traditional Ullmann reaction. isotope.com The synthesis would proceed by coupling an N-protected 4-hydroxypiperidine with 6-chloronicotinonitrile in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, DPEphos), and a base. nih.govisotope.com

Beyond forming the core structure, metal-catalyzed C-H functionalization offers powerful strategies for creating analogues by directly modifying the piperidine scaffold. These late-stage modifications are invaluable for structure-activity relationship (SAR) studies.

Rhodium-Catalyzed C-H Functionalization: Dirhodium catalysts have been shown to be effective for site-selective C-H functionalization of N-protected piperidines. chemrxiv.orgnih.gov By carefully selecting the rhodium catalyst and the nitrogen protecting group, it is possible to direct functionalization to the C2, C3, or C4 positions of the piperidine ring. chemrxiv.orgnih.govfigshare.com This allows for the introduction of various functional groups, leading to a diverse library of analogues.

Photoredox-Catalyzed C-H Arylation: Visible-light photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization. nih.govacs.orgpharmtech.comresearchgate.net Using an iridium-based photocatalyst, for example, it is possible to generate an α-amino radical from the piperidine ring, which can then be coupled with electron-deficient hetero(arenes) like nicotinonitriles. nih.govpharmtech.com This method can achieve high diastereoselectivity in the functionalization of already substituted piperidines. nih.gov

Below is a table summarizing these key metal-catalyzed methodologies.

Reaction Type Catalyst Typical Substrates Key Advantages Potential Challenges
Ullmann Condensation Copper (Cu)Aryl Halide, AlcoholLow cost of catalystHarsh conditions, limited scope
Buchwald-Hartwig C-O Coupling Palladium (Pd)Aryl Halide/Triflate, AlcoholMild conditions, broad scopeCost of catalyst/ligands
Rhodium-Catalyzed C-H Insertion Rhodium (Rh)N-Protected Piperidine, Diazo Cmpd.High site-selectivityRequires specific precursors
Photoredox C-H Arylation Iridium (Ir) / Ruthenium (Ru)N-Protected Piperidine, (Hetero)areneVery mild conditions, high toleranceSubstrate-dependent efficiency

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles in pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles can be strategically applied to the synthesis of this compound.

One of the core tenets of green chemistry is to minimize or eliminate the use of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally persistent.

Solvent-Free Reactions: For certain reactions, particularly those involving solid-supported reagents, it is possible to proceed without any solvent. For instance, the formation of nicotinonitrile derivatives has been reported by grinding the reactants together, sometimes with a solid base like potassium carbonate. This approach, known as mechanochemistry, can lead to excellent yields, shorter reaction times, and a significantly reduced environmental footprint. The synthesis of related aryl ethers has also been achieved under solvent-free conditions, often with microwave heating to facilitate the reaction.

Sustainable Solvents: When a solvent is necessary, replacing traditional, hazardous solvents with greener alternatives is a key strategy. Many classical ether syntheses and cross-coupling reactions employ high-boiling polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which have significant toxicity concerns. More sustainable alternatives include:

Water: As the ultimate green solvent, water is non-toxic and non-flammable. While organic substrates may have low solubility, the use of phase-transfer catalysts or biphasic systems can overcome this limitation.

Bio-derived Solvents: Solvents derived from biomass, such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and glycerol, are becoming increasingly popular. They are often biodegradable and have a lower toxicity profile than their petrochemical counterparts.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These materials have negligible vapor pressure, which reduces air pollution and exposure risks. They can be designed to have specific solvating properties and can often be recycled.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, aligning well with green chemistry principles.

Mechanism and Advantages: Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases. This is in contrast to conventional heating, which relies on slower thermal conduction from an external source. The primary advantages of MAOS include dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reactions with fewer byproducts. Several syntheses of piperidine and nicotinonitrile derivatives have been successfully demonstrated using microwave assistance, highlighting its applicability.

Synthesis of Chemically Modified and Isotopically Labeled Analogues for Research Probing

The synthesis of analogues is crucial for understanding the biological activity and metabolic fate of a lead compound. This includes both chemical modifications to probe structure-activity relationships and isotopic labeling for use in analytical and mechanistic studies.

Chemically Modified Analogues: The metal-catalyzed C-H functionalization methods described in section 2.3.2 are powerful tools for creating libraries of analogues with modifications on the piperidine ring. Additionally, starting from different substituted piperidinols or nicotinonitriles allows for systematic variation of the core structure. For example, using a substituted 6-chloronicotinonitrile in the initial coupling reaction would yield analogues with functionality on the pyridine ring.

Isotopically Labeled Analogues: Stable isotope labeling is essential for quantitative bioanalysis using mass spectrometry (LC-MS) and for mechanistic studies.

Deuterium (B1214612) (²H) Labeling: Deuterium can be incorporated into the piperidine ring to block specific sites of metabolism, potentially improving a drug's pharmacokinetic profile. This can be achieved by using a deuterated precursor, such as piperidine-d₁₁, which is commercially available. isotope.com Alternatively, catalytic hydrogen-deuterium exchange (HDE) reactions using D₂O or D₂ gas with catalysts like Raney nickel or palladium on carbon can introduce deuterium at specific positions, often late in the synthesis. x-chemrx.com

Carbon-13 (¹³C) Labeling: ¹³C-labeling is used in metabolic studies and as an internal standard. The nitrile carbon is a common site for labeling. This can be accomplished by using a ¹³C-labeled cyanide source, such as K¹³CN or Zn(¹³CN)₂, in the reaction that forms the nitrile group. nih.gov For instance, a Sandmeyer-type reaction on a 6-amino precursor or a nickel-catalyzed cyanation of a 6-halo precursor could be performed with a ¹³C source. Recent advances have also described methods for the late-stage exchange of an existing nitrile group with a labeled one. chemrxiv.org

Nitrogen-15 (¹⁵N) Labeling: Labeling the nitrogen atom in the pyridine or piperidine ring can be useful for NMR studies and metabolic pathway elucidation. While de novo synthesis from ¹⁵N-labeled precursors is possible, recent methods allow for late-stage ¹⁵N incorporation directly into the pyridine ring. One elegant approach involves the ring-opening of a pyridine derivative to a Zincke imine intermediate, followed by ring-closure with a labeled nitrogen source like ¹⁵NH₄Cl. chemrxiv.orgnih.govacs.org This method is tolerant of many functional groups and provides high levels of isotope incorporation. chemrxiv.orgnih.gov

Validation of Synthetic Pathways for 6 Piperidin 4 Yloxy Nicotinonitrile Hydrochloride

Advanced Spectroscopic and Chromatographic Methodologies for Product Purity and Identity Confirmation

The confirmation of the chemical identity and purity of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride would rely on a combination of spectroscopic and chromatographic methods. These techniques provide complementary information to build a comprehensive profile of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be crucial in confirming the structural assignment of this compound.

¹H NMR (Proton NMR): This technique would provide information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the protons on the nicotinonitrile ring and the piperidine (B6355638) ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be analyzed to confirm the expected structure. For instance, the aromatic protons on the nicotinonitrile ring would appear in a characteristic downfield region, while the protons of the piperidine ring would be found in the upfield region.

¹³C NMR (Carbon-13 NMR): This experiment would reveal the number of unique carbon atoms in the molecule and their chemical environment. The spectrum would show distinct peaks for the carbon atoms of the nicotinonitrile ring (including the nitrile carbon), the piperidine ring, and the ether linkage.

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, helping to trace the proton connectivity within the piperidine and nicotinonitrile fragments.

HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are separated by two or three bonds, which is critical for confirming the connectivity between the nicotinonitrile and piperidine rings through the ether linkage.

A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values would be necessary for definitive validation.

Atom Hypothetical ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
Nicotinonitrile Ring Protons7.0 - 8.5110 - 160
Piperidine Ring Protons1.5 - 4.030 - 70
Nitrile Carbon-~117

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. For this compound, HRMS would be used to measure the exact mass of the protonated molecule [M+H]⁺. This experimentally determined mass would then be compared to the calculated theoretical mass for the chemical formula C₁₁H₁₄N₃O⁺. A very small mass difference (typically in the parts-per-million range) would provide strong evidence for the correct molecular formula.

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): This is the most common method for purity analysis of non-volatile organic compounds. A validated HPLC method would involve selecting an appropriate column, mobile phase, and detector (e.g., UV-Vis). The purity of this compound would be determined by the percentage of the total peak area that corresponds to the main product peak.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity assessment.

A typical purity data table from an HPLC analysis would include the following information:

Peak Number Retention Time (min) Area (%) Identity
1t₁>99%6-(Piperidin-4-yloxy)nicotinonitrile
2t₂<0.1%Impurity A
3t₃<0.1%Impurity B

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. For a hydrochloride salt, it would also reveal the ionic interactions between the protonated piperidine nitrogen and the chloride anion in the solid state.

Quantitative Analytical Techniques for Reaction Monitoring and Yield Determination

To optimize a synthetic process, it is crucial to monitor the progress of the reaction and accurately determine the yield of the desired product. Quantitative analytical techniques are employed for this purpose. Techniques like HPLC and quantitative NMR (qNMR) can be used to determine the concentration of the product in the reaction mixture over time and in the final isolated material to calculate the reaction yield accurately.

Molecular Mechanisms and Biological Target Engagement Studies

In Vitro Receptor Binding Affinity Profiling with Relevant Biomolecular Targets

No studies were identified that profiled the binding affinity of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride against a panel of receptors, ion channels, or other biomolecular targets. Therefore, no data on its selectivity or primary biological targets could be presented.

Enzyme Inhibition Kinetics and Mechanism of Action Elucidation

There is no available research detailing whether this compound acts as an enzyme inhibitor. As a result, no information on its potential targets, potency (e.g., IC50 values), or mechanism of inhibition is known.

Cell-Based Functional Assays for Signaling Pathway Modulation

No publications were found that investigated the effects of this compound in cell-based assays. This includes a lack of information on:

Ligand-Receptor Interaction Dynamics and Biophysical Characterization

No biophysical studies, such as those using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), have been published for this compound. Such studies would provide insight into the binding kinetics and thermodynamics of its interaction with a biological target, but this information is currently unavailable.

Investigation of Allosteric Modulation Potential of the Chemical Compound

There is no evidence in the scientific literature to suggest that this compound has been investigated as a potential allosteric modulator of any receptor or enzyme.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Rational Design and Synthesis of Structural Analogues and Derivatives

The rational design of analogues of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is guided by the ambition to enhance its biological target affinity and selectivity while improving its drug-like properties. The synthesis of these derivatives typically involves multi-step reaction sequences that allow for the introduction of diverse chemical functionalities.

The nicotinonitrile scaffold is a key feature of many biologically active compounds. Modifications to this core and its substituents can significantly impact activity. The cyano group at the 3-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can be crucial for target interaction. Altering or replacing this group can probe the electronic and steric requirements of the binding pocket.

Furthermore, the ether linkage at the 6-position is a critical connection point. Variations in the substituents on the pyridine (B92270) ring can influence the electronic properties of the entire molecule, which in turn can affect binding affinity and metabolic stability. For instance, the introduction of small, electron-donating or withdrawing groups at other positions of the nicotinonitrile ring could modulate the compound's activity. A review of nicotinonitrile-based hybrids has shown that substitutions at various positions of the pyridine ring can lead to a wide range of biological activities, including kinase inhibition and anti-inflammatory effects. ekb.eg

Illustrative Data on Nicotinonitrile Core Modifications:

Compound IDModification on Nicotinonitrile CoreRelative Potency (%)
Parent 6-(Piperidin-4-yloxy)100
1a 2-Fluoro-6-(piperidin-4-yloxy)120
1b 2-Methoxy-6-(piperidin-4-yloxy)80
1c 5-Bromo-6-(piperidin-4-yloxy)95
1d 6-(Piperidin-4-yloxy)nicotinamide40

Note: The data in this table is illustrative and intended to demonstrate potential SAR trends based on modifications to the nicotinonitrile core.

The piperidine (B6355638) moiety is a common scaffold in medicinal chemistry, offering a three-dimensional structure that can be functionalized to optimize interactions with biological targets. nih.gov Systematic variations of the piperidine ring in this compound can explore the steric and conformational requirements of the binding site.

Modifications can include the introduction of substituents on the piperidine ring, which can alter its lipophilicity, polarity, and shape. For example, alkyl or aryl groups can be introduced at various positions. The nitrogen atom of the piperidine ring is a key site for modification. N-alkylation, N-acylation, or the introduction of more complex substituents can significantly impact the compound's properties, including its basicity and ability to form hydrogen bonds. The nature of the linkage between the piperidine ring and the nicotinonitrile core (an ether linkage in the parent compound) can also be varied. Replacing the ether oxygen with a sulfur atom (thioether) or an amino group (amine) would alter the bond angle, length, and electronic properties of the linker.

Illustrative Data on Piperidine Ring Variations:

Compound IDModification on Piperidine RingRelative Potency (%)
Parent Unsubstituted Piperidine100
2a N-Methylpiperidine110
2b N-Benzylpiperidine75
2c 3-Hydroxypiperidine90
2d 4-Fluoropiperidine130

Note: The data in this table is illustrative and intended to demonstrate potential SAR trends based on modifications to the piperidine ring.

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comresearchgate.net In the context of this compound, various parts of the molecule can be subjected to bioisosteric replacement.

For the nicotinonitrile core, the cyano group could be replaced with other electron-withdrawing groups such as a nitro group or a carboxamide. The pyridine ring itself could be replaced by other five- or six-membered heteroaromatic rings like pyrimidine, pyridazine, or thiophene (B33073) to explore the impact of the heteroatom arrangement on activity.

The piperidine ring can be replaced with other saturated heterocycles such as pyrrolidine, morpholine, or thiomorpholine. These changes would alter the ring size, conformation, and the nature of the heteroatom, potentially leading to improved binding or pharmacokinetic properties. The ether linkage could be replaced with bioisosteres like a thioether, an amine, or an amide, which would alter the geometry and electronic character of the linker.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach can be used to predict the activity of novel compounds and to guide the design of more potent analogues.

The development of a QSAR model for this compound analogues would involve the synthesis and biological testing of a diverse set of derivatives. The structural features of these compounds would then be quantified using various molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning techniques like artificial neural networks (ANN) can be used to build the QSAR model. nih.gov A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), indicating its predictive power. Such a model could predict, for instance, that increasing the hydrophobicity of a particular region of the molecule might lead to increased activity, while bulky substituents in another region might be detrimental.

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophore features) required for biological activity. dovepress.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

For this compound, a pharmacophore model could be generated based on a set of active analogues. This model might reveal, for example, that a hydrogen bond acceptor at the position of the cyano group, a hydrophobic feature corresponding to the piperidine ring, and a hydrogen bond donor on the piperidine nitrogen are critical for activity. This information is invaluable for designing new compounds that fit the pharmacophore and are therefore more likely to be active. It can also be used for virtual screening of large compound libraries to identify novel scaffolds.

Impact of Molecular Conformation and Chirality on Biological Activity

The three-dimensional arrangement of a molecule, encompassing its conformation and chirality, is a critical determinant of its interaction with biological targets. For this compound, these stereochemical aspects are pivotal in defining its biological activity and selectivity.

The piperidine ring, a core component of the molecule, typically adopts a low-energy chair conformation. However, it can also exist in higher-energy boat or twist-boat conformations. The specific conformation adopted is crucial as it dictates the spatial orientation of the substituents, which in turn affects how the molecule fits into a biological target's binding site. The ether linkage between the piperidine and nicotinonitrile rings introduces a degree of rotational flexibility. This flexibility allows the molecule to adopt various conformations, some of which may be more favorable for binding to a specific receptor or enzyme. Molecular modeling studies on analogous ether-linked piperidine-pyridine compounds suggest that certain conformations can be stabilized through intramolecular interactions or by the specific microenvironment of a protein's active site.

While 6-(Piperidin-4-yloxy)nicotinonitrile itself is an achiral molecule, the introduction of substituents on the piperidine ring could create one or more chiral centers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. Therefore, if chiral derivatives of 6-(Piperidin-4-yloxy)nicotinonitrile were to be synthesized, the separation and individual biological evaluation of each enantiomer would be essential. The stereochemical effect on the biological activities of various piperidin-4-one derivatives has been demonstrated, where different stereoisomers exhibited varied antibacterial, antifungal, and anthelmintic activities, underscoring the importance of chirality in the biological function of piperidine-containing compounds. nih.gov

The following table illustrates the hypothetical impact of introducing a chiral center at the C-3 position of the piperidine ring on the biological activity of a derivative of 6-(Piperidin-4-yloxy)nicotinonitrile.

CompoundStereochemistryHypothetical IC₅₀ (nM)Relative Potency
3-Methyl-6-(piperidin-4-yloxy)nicotinonitrileRacemic501x
(R)-3-Methyl-6-(piperidin-4-yloxy)nicotinonitrileR-enantiomer105x
(S)-3-Methyl-6-(piperidin-4-yloxy)nicotinonitrileS-enantiomer2500.2x

Design Principles for Enhanced Target Selectivity and Potency

The rational design of analogs of this compound is guided by established principles of medicinal chemistry aimed at optimizing potency and selectivity for a specific biological target. Structure-activity relationship (SAR) studies of related heterocyclic compounds provide a framework for these design strategies.

Enhancing Potency:

The potency of a compound is a measure of the concentration required to produce a specific biological effect. Increasing potency often involves modifying the molecule to achieve a better fit and stronger interactions with the target's binding site. For the 6-(Piperidin-4-yloxy)nicotinonitrile scaffold, several strategies can be envisioned:

Modification of the Piperidine Moiety: The nitrogen atom of the piperidine ring is a key site for modification. Introducing various substituents can probe for additional binding pockets and interactions, such as hydrogen bonds or hydrophobic interactions. For example, alkylation, acylation, or sulfonylation of the piperidine nitrogen can significantly alter the compound's properties and affinity for its target.

Substitution on the Nicotinonitrile Ring: The pyridine ring offers several positions for substitution to enhance potency. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring system and influence its ability to form key interactions, such as pi-stacking or hydrogen bonds, with the target.

Conformational Constraint: Introducing rigidifying elements into the molecule can lock it into a bioactive conformation, reducing the entropic penalty of binding and thus increasing potency. This could be achieved by introducing cyclic structures or double bonds that restrict the flexibility of the ether linkage or the piperidine ring.

Enhancing Selectivity:

Selectivity is a crucial aspect of drug design, as it minimizes off-target effects and improves the safety profile of a therapeutic agent. Achieving selectivity often involves exploiting subtle differences in the binding sites of related proteins.

Targeting Specific Residues: By understanding the topology and amino acid composition of the target's binding site, modifications can be designed to form specific interactions with unique residues that are not present in related off-targets. For instance, introducing a hydrogen bond donor that can interact with a specific serine or threonine residue in the target protein can confer selectivity.

Exploiting Size and Shape Differences: The size and shape of the binding pocket can be exploited to achieve selectivity. Bulky substituents can be introduced to sterically hinder binding to smaller off-target pockets while being accommodated by the larger pocket of the intended target.

Modulating Physicochemical Properties: Fine-tuning properties such as lipophilicity and pKa can influence a compound's ability to access the target and can contribute to selectivity. For instance, a more polar analog may show selectivity for a target with a more hydrophilic binding site.

The following table presents hypothetical SAR data for analogs of 6-(Piperidin-4-yloxy)nicotinonitrile, illustrating the application of these design principles to enhance potency and selectivity for a hypothetical kinase target.

CompoundModificationKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity (B/A)
6-(Piperidin-4-yloxy)nicotinonitrileParent1002002
6-((1-Methylpiperidin-4-yl)oxy)nicotinonitrileN-Methylation of Piperidine501503
6-((1-Acetylpiperidin-4-yl)oxy)nicotinonitrileN-Acetylation of Piperidine2040020
5-Fluoro-6-(piperidin-4-yloxy)nicotinonitrileFluorination of Pyridine Ring801001.25
5-Amino-6-(piperidin-4-yloxy)nicotinonitrileAmination of Pyridine Ring15302

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies with Protein Receptors

No specific molecular docking studies for 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride have been identified in the available literature. Such studies would be instrumental in predicting how this molecule might bind to various protein targets within a biological system.

Information regarding the predicted binding modes and interaction energies of this compound with any specific protein receptor is not available in published research. This type of analysis would typically involve computational software to place the ligand into the active site of a protein and calculate the theoretical binding affinity and key molecular interactions.

There is no available data on the conformational changes that may occur in either this compound or its potential protein receptors upon binding. These studies would require a comparison of the structures of the ligand and receptor before and after the binding event is simulated.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Dynamics

No molecular dynamics simulation studies for a this compound-receptor complex have been found. MD simulations are crucial for understanding the stability of the predicted binding pose over time and for observing the dynamic movements of the ligand and protein, which can provide deeper insights into the nature of their interaction.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction

Detailed quantum mechanical calculations for this compound are not present in the accessible scientific literature. QM calculations are employed to understand the electronic structure of a molecule, which in turn helps in predicting its reactivity and other chemical properties.

There are no published studies that delimit the potential tautomeric forms of this compound and their relative energetics. Such an analysis would be important for understanding which form of the molecule is most likely to be present under physiological conditions and to interact with a biological target.

While experimental spectroscopic data may exist, there are no available computational studies that predict the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound using quantum mechanical methods. These predictions are valuable for interpreting experimental data and confirming the structure of the molecule.

In Silico Prediction of ADME-Related Properties for Research Compounds

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying viable drug candidates. In silico computational tools play a pivotal role in this process by providing rapid and cost-effective predictions of these properties before resource-intensive experimental studies are undertaken. For research compounds like this compound, a variety of computational models can be employed to forecast its pharmacokinetic profile. These predictions are based on the molecule's structural features and physicochemical properties.

Illustrative In Silico ADME Properties for a Representative Nicotinonitrile Compound

ADME Parameter Predicted Value Implication for Drug Development
Absorption
Aqueous Solubility Moderately Soluble Favorable for dissolution in the gastrointestinal tract.
Human Intestinal Absorption High Likely to be well-absorbed from the gut into the bloodstream.
P-glycoprotein Substrate No Reduced potential for efflux from target cells, which is beneficial.
Distribution
Plasma Protein Binding ~85% Moderate to high binding, which can affect the free drug concentration.
Blood-Brain Barrier Permeation Low to Medium May have limited access to the central nervous system.
Metabolism
CYP2D6 Inhibitor Likely Potential for drug-drug interactions with other CYP2D6 substrates.
CYP3A4 Inhibitor Unlikely Lower risk of interactions with drugs metabolized by this major enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) Substrate Likely May be actively secreted by the kidneys, influencing its clearance.

This table is for illustrative purposes and the data presented is not based on actual computational studies of this compound.

Computational Assessment of Metabolic Soft Spots

A key aspect of in silico ADME prediction is the identification of "metabolic soft spots," which are the sites on a molecule most susceptible to metabolic transformation by enzymes, primarily the Cytochrome P450 (CYP) family in the liver. Early identification of these soft spots is advantageous as it allows for chemical modifications to block or slow down metabolism, thereby improving the compound's half-life and bioavailability.

Computational tools for predicting metabolic soft spots, such as MetaSite™, analyze the molecule's structure to identify atoms that are sterically accessible and electronically activated for oxidative metabolism. These programs consider factors like the reactivity of C-H bonds and the potential for various metabolic reactions, such as hydroxylation, N-dealkylation, and oxidation. For this compound, the likely metabolic soft spots would be the piperidine (B6355638) ring and the nicotinonitrile core. The piperidine ring, in particular, presents several potential sites for oxidation.

Potential Metabolic Soft Spots of 6-(Piperidin-4-yloxy)nicotinonitrile

Potential Metabolic Site Type of Metabolism Predicted Outcome
Piperidine Ring (C-H bonds) Oxidation (Hydroxylation) Formation of hydroxylated metabolites.
Piperidine Nitrogen N-dealkylation Cleavage of the piperidine ring from the ether linkage.
Nicotinonitrile Ring Aromatic Hydroxylation Less likely due to the electron-withdrawing nature of the nitrile group.
Ether Linkage O-dealkylation Potential cleavage of the ether bond.

This table is for illustrative purposes and the data presented is not based on actual computational studies of this compound.

Predictive Models for Permeability and Distribution in Biological Systems

A drug's ability to permeate biological membranes and distribute to its target tissues is fundamental to its efficacy. Computational models are extensively used to predict these characteristics. For permeability, models often focus on predicting passive diffusion across cell membranes, which is governed by a molecule's lipophilicity (logP), size, and hydrogen bonding capacity. The "Rule of Five," developed by Lipinski, provides a set of simple physicochemical property guidelines to assess the likelihood of a compound having good oral absorption and permeation.

For this compound, its predicted logP, molecular weight, and number of hydrogen bond donors and acceptors would be used to estimate its membrane permeability. More sophisticated models, known as Quantitative Structure-Property Relationship (QSPR) models, can provide more accurate predictions by correlating a wider range of molecular descriptors with experimentally determined permeability values.

The distribution of a compound within the body is influenced by its binding to plasma proteins and its ability to cross various tissue barriers. In silico models can predict the volume of distribution (Vd), which indicates the extent of a drug's distribution in body tissues versus plasma.

Virtual Screening Approaches for Identification of Novel Binding Partners

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach is significantly faster and less expensive than traditional high-throughput screening. There are two main types of virtual screening: structure-based and ligand-based.

Structure-based virtual screening (SBVS) requires the three-dimensional structure of the target protein. Molecular docking programs are used to predict the binding mode and affinity of each molecule in a library to the target's binding site. This allows for the ranking of compounds based on their predicted binding energy. If the protein target for this compound were known, SBVS could be used to identify other, potentially more potent, compounds with different chemical scaffolds that could bind to the same target.

Ligand-based virtual screening (LBVS) is used when the structure of the target is unknown, but a set of molecules with known activity is available. In this approach, the known active molecules, such as this compound if it were a known active compound, are used as a template to search for other molecules with similar properties. The similarity can be based on 2D structural features or 3D shape and electrostatic properties.

The application of virtual screening could be instrumental in exploring the therapeutic potential of compounds structurally related to this compound by identifying their potential biological targets and suggesting new avenues for drug development.

In Vitro and Pre Clinical Mechanistic Profiling of the Compound

Assessment of Metabolic Stability in Subcellular Fractions (Microsomes, S9) and Isolated Cells (Hepatocytes)

The evaluation of a compound's metabolic stability is a critical early step in drug discovery. It helps predict its persistence in the body and its potential for first-pass metabolism, which significantly influences bioavailability. frontiersin.org These assessments are typically conducted using subcellular fractions like liver microsomes or S9 fractions, which contain key drug-metabolizing enzymes, or more complex systems like isolated hepatocytes, which offer a more complete picture of metabolic processes. mdpi.com

Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. It is determined by monitoring the rate of disappearance of the parent compound over time when incubated with liver microsomes or hepatocytes. nih.gov

The process involves incubating the test compound at a known concentration with a suspension of hepatocytes or a defined amount of microsomal protein. researchgate.net Samples are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The rate of disappearance is used to calculate the half-life (t½), which is the time required for the compound's concentration to decrease by half. From the half-life, the intrinsic clearance is calculated. nih.gov These in vitro data are crucial for predicting in vivo hepatic clearance in different species, including humans. mmv.org

While specific data for 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is not available, the results of such an experiment would typically be presented as follows:

Table 1: Illustrative Metabolic Stability Data This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Research Model Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes > 60 < 10
Rat Liver Microsomes 45 25
Dog Liver Microsomes 55 18
Human Hepatocytes > 90 < 5

Identifying the metabolic pathways of a new chemical entity is essential for understanding its disposition and potential for forming active or reactive metabolites. nih.gov Following incubation in in vitro systems like liver microsomes or hepatocytes, samples are analyzed using high-resolution mass spectrometry to detect and structurally elucidate the metabolites formed.

Common metabolic transformations include oxidation (e.g., hydroxylation), N-dealkylation, and glucuronidation. nih.gov Identifying these "hot spots" for metabolism can guide further chemical modifications to improve the compound's stability. nih.gov No specific metabolite identification studies have been published for this compound.

Evaluation of Plasma Protein Binding Characteristics in Research Species

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, profoundly affects its pharmacokinetic and pharmacodynamic profile. researchgate.net Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body. nih.gov

Plasma protein binding (PPB) is typically measured using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. researchgate.net These techniques separate the protein-bound drug from the free drug, allowing for the quantification of the unbound fraction (fu). This evaluation is performed across various species to understand interspecies differences. researchgate.net

Table 2: Illustrative Plasma Protein Binding Data This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Species Unbound Fraction (fu) % Bound
Human 0.05 95%
Rat 0.08 92%
Mouse 0.10 90%
Dog 0.06 94%

In Vitro Cytotoxicity and Cell Viability Assays in Relevant Cell Lines (Mechanistic Focus)

In vitro cytotoxicity assays are fundamental for assessing a compound's potential to cause cell damage or death. These tests are performed on various cell lines, including those relevant to the intended therapeutic target and those used for general toxicity screening, such as the hepatocellular carcinoma line HepG2 and the cervical cancer line HeLa. nih.gov

A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The results are typically reported as the IC50 value, which is the concentration of the compound that inhibits cell growth or viability by 50%. nih.gov While studies have evaluated the cytotoxic effects of some novel compounds containing nicotinonitrile moieties, specific data for this compound is not present in the available literature. nih.gov

Off-Target Profiling in Broad Pharmacological Screens to Understand Polypharmacology

To ensure selectivity and anticipate potential side effects, new compounds are often screened against a broad panel of receptors, ion channels, enzymes, and transporters. This off-target profiling helps to understand the compound's polypharmacology—its ability to interact with multiple targets. nih.gov

These screens can reveal unexpected interactions that might lead to adverse effects or, in some cases, provide opportunities for drug repositioning. The screening is typically conducted by specialized contract research organizations using radioligand binding assays or functional assays. An off-target interaction profile for this compound has not been published.

Mechanistic in vivo Studies in Animal Models to Assess Target Engagement and Biodistribution (e.g., Receptor Occupancy, PET Imaging in Animals)

Mechanistic in vivo studies are crucial for confirming that a compound interacts with its intended target in a living organism and for understanding its distribution throughout the body.

Receptor Occupancy (RO) assays quantify the binding of a therapeutic agent to its target in vivo. nih.gov When combined with pharmacokinetic data, RO studies establish a relationship between drug concentration and target engagement, which is vital for selecting an appropriate dose for further studies. nih.gov These assays are often performed using techniques like flow cytometry on blood samples or analysis of tissue homogenates. nih.gov

Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize and quantify the distribution of a radiolabeled compound in the body over time. nih.gov By labeling the compound with a positron-emitting isotope, PET imaging can directly measure its accumulation in specific tissues and confirm that it reaches its intended target, such as the brain. nih.gov No receptor occupancy or PET imaging studies for this compound have been reported in the scientific literature.

Advanced Analytical Methodologies for Research Applications of the Compound

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantification in Research Samples

The development of a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride in complex biological matrices like plasma, serum, and tissue homogenates. chromatographytoday.comchromatographyonline.com This technique is favored for its high selectivity, sensitivity, and reproducibility, making it the gold standard for bioanalysis. iaanalysis.comnih.gov

The method development process for this compound would involve several key stages. Initially, the compound is infused into a mass spectrometer to determine its precursor ion and to optimize fragmentation parameters to identify stable and intense product ions. This establishes the multiple reaction monitoring (MRM) transitions that will be used for quantification. nih.gov

Chromatographic conditions are then optimized to ensure efficient separation of the analyte from endogenous matrix components, which can cause ion suppression or enhancement. youtube.com This typically involves screening different reversed-phase columns, mobile phase compositions (often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), and gradient elution profiles. chromatographyonline.comnih.gov

Sample preparation is another critical aspect, aiming to extract the compound from the biological matrix with high and reproducible recovery while minimizing interferences. youtube.com For a small molecule like this compound, common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov An appropriate internal standard, ideally a stable isotope-labeled version of the analyte, is added to the samples to correct for variability during sample processing and analysis. chromatographytoday.com

The validation of the LC-MS/MS method is performed according to regulatory guidelines and includes the assessment of selectivity, linearity, accuracy, precision, recovery, and matrix effects to ensure the reliability of the data. youtube.comresearchgate.net The lower limit of quantitation (LLOQ) is a key parameter, defining the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net

Table 1: Illustrative LC-MS/MS Method Parameters for Quantification of this compound

ParameterCondition
Chromatography
HPLC SystemStandard High-Performance Liquid Chromatography System
ColumnC18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 minutes
Injection Volume5 µL
Mass Spectrometry
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionAnalyte-specific precursor > product ion
Internal StandardStable isotope-labeled 6-(Piperidin-4-yloxy)nicotinonitrile
Sample Preparation
MatrixPlasma
MethodProtein precipitation with acetonitrile

High-Throughput Screening (HTS) Assay Development for Compound Evaluation

High-Throughput Screening (HTS) is a foundational technology in drug discovery, enabling the rapid assessment of large numbers of compounds to identify those that interact with a specific biological target. opentrons.com For this compound, developing a robust HTS assay is essential for evaluating its activity, determining its potency, and understanding its mechanism of action. nih.gov

The initial step in HTS assay development is the selection of a biologically relevant target and the design of an assay that is sensitive, reproducible, and amenable to automation. opentrons.comucsf.edu This could be a cell-based assay measuring a functional response or a biochemical assay directly measuring the interaction of the compound with a purified target protein. opentrons.com

For instance, if this compound is hypothesized to be a G-protein coupled receptor (GPCR) antagonist, a cell-based assay could be developed to measure changes in intracellular calcium levels or cyclic AMP (cAMP) production in response to agonist stimulation. nih.govdovepress.com The assay would be optimized in a microplate format (e.g., 384- or 1536-well plates) to maximize throughput. ucsf.edu Key parameters to optimize include cell density, agonist concentration, incubation times, and the concentration of the detection reagents.

The performance of the HTS assay is evaluated using statistical parameters such as the Z'-factor, which provides a measure of the assay's quality and suitability for screening. A Z'-factor greater than 0.5 is generally considered indicative of a robust assay. ucsf.edu A pilot screen of a small, diverse compound library is often conducted to validate the assay performance before embarking on a large-scale screening campaign. ucsf.edu

Table 2: Example of a Cell-Based HTS Assay for Evaluating this compound as a Receptor Antagonist

ParameterCondition
Assay Principle Measurement of intracellular calcium mobilization
Cell Line HEK293 cells stably expressing the target receptor
Plate Format 384-well, black, clear bottom
Compound Concentration 10 µM in 0.1% DMSO (final)
Assay Steps 1. Plate cells and incubate overnight
2. Add this compound
3. Incubate for 30 minutes
4. Add agonist (at EC80 concentration)
5. Measure fluorescence signal
Detection Calcium-sensitive fluorescent dye
Controls Positive Control: Known antagonist
Negative Control: Vehicle (DMSO)
Data Analysis Calculation of percent inhibition

Radioligand Binding Assay Development and Optimization

Radioligand binding assays are a powerful tool for characterizing the interaction of a compound with its receptor target. sci-hub.senih.gov These assays provide quantitative data on receptor expression levels (Bmax) and the affinity of ligands (Kd for radioligands and Ki for non-radiolabeled compounds). nih.govmultispaninc.com For this compound, developing a radioligand binding assay would allow for the direct measurement of its binding affinity to its target receptor.

The development of a radioligand binding assay involves several critical steps. sci-hub.se First, a suitable radioligand, typically labeled with tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), must be selected. The radioligand should exhibit high affinity and specificity for the target receptor. The receptor source can be a cell membrane preparation from cells overexpressing the receptor or from native tissues. nih.gov

Assay conditions are then optimized to maximize specific binding while minimizing non-specific binding. nih.gov This includes determining the optimal incubation time and temperature to reach binding equilibrium, as well as the appropriate buffer composition and pH. nih.gov Non-specific binding is determined by including a high concentration of an unlabeled competing ligand in parallel assay tubes. sci-hub.se

In a competition binding assay, a fixed concentration of the radioligand is incubated with varying concentrations of the unlabeled test compound, such as this compound. The ability of the test compound to displace the radioligand from the receptor is measured, and the data are used to calculate the inhibitory constant (Ki) of the test compound. researchgate.net

Table 3: Representative Conditions for a Radioligand Competition Binding Assay

ParameterCondition
Receptor Source Cell membranes expressing the target receptor
Radioligand [³H]-Labeled standard antagonist (at a concentration near its Kd)
Test Compound This compound (10-point concentration curve)
Incubation Buffer 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
Incubation Time 60 minutes
Incubation Temperature 25°C
Assay Termination Rapid filtration through glass fiber filters
Detection Liquid scintillation counting
Data Analysis Non-linear regression to determine IC₅₀ and subsequent calculation of Ki

Application of Biosensor and Label-Free Interaction Technologies (e.g., BLI, SPR)

Label-free technologies, such as Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR), provide real-time data on the kinetics of biomolecular interactions. sartorius.hr These techniques are invaluable for characterizing the binding of small molecules like this compound to their protein targets, providing insights into the association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (KD). gatorbio.comxantec.com

In a typical SPR or BLI experiment, the target protein is immobilized on the surface of a sensor chip. iaanalysis.comxantec.com A solution containing the small molecule analyte is then flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index (in SPR) or the interference pattern of light (in BLI), which is detected in real-time. iaanalysis.comsartorius.hr

The resulting sensorgram provides a wealth of information about the binding event. The association phase shows the binding of the analyte to the ligand over time, while the dissociation phase, where the analyte solution is replaced with buffer, shows the dissociation of the analyte-ligand complex. By fitting these data to kinetic models, the on-rate, off-rate, and affinity of the interaction can be determined. gatorbio.com

These technologies are particularly useful for lead optimization, as they can differentiate compounds based on their binding kinetics, which can have important implications for their in vivo efficacy. creative-biolabs.com For example, a compound with a slow dissociation rate may have a longer duration of action at its target.

Table 4: Hypothetical Kinetic Data from an SPR/BLI Analysis of this compound Binding to its Target

ParameterValue
Ligand Immobilized Target Protein
Analyte This compound
Association Rate Constant (kon) 1.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate Constant (koff) 3.0 x 10⁻⁴ s⁻¹
Equilibrium Dissociation Constant (KD) 2.0 nM
Assay Buffer Phosphate-buffered saline with 0.05% Tween-20
Analyte Concentration Range 0.1 - 100 nM

Potential Research Applications and Future Directions

Utility as a Chemical Probe for Fundamental Biological Target Validation

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The validation of such targets is a critical step in fundamental biology and drug discovery. At present, there is no publicly available scientific literature that describes the use of 6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride as a chemical probe for the validation of biological targets. Its potential in this area would first require comprehensive screening and profiling to identify and characterize any specific molecular interactions.

Development of Advanced Research Tools Based on the Compound Scaffold

The scaffold of 6-(Piperidin-4-yloxy)nicotinonitrile could theoretically serve as a foundation for creating more complex research tools. Such tools might include the development of fluorescently labeled probes for use in cellular imaging, or the synthesis of affinity chromatography resins to isolate and identify binding partners. However, an extensive review of current scientific databases and literature indicates that no advanced research tools based on the this compound scaffold have been developed or reported.

Exploration of Non-Biological Applications (e.g., Materials Science, Analytical Standards, Optical/Electrical Properties)

Beyond biological research, novel organic molecules are often investigated for their potential in non-biological applications. This can include their integration into new materials, their use as analytical standards for quality control, or the characterization of unique optical or electrical properties. There is currently no available data or published research on the application of this compound in materials science, its use as an analytical standard, or any investigations into its optical and electrical properties.

Integration with Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Understanding in Research

Omics technologies, such as proteomics and metabolomics, provide a global view of molecular changes within a biological system. The integration of small molecules into these studies can help to elucidate their mechanism of action and downstream effects. To date, no studies have been published that detail the integration of this compound with proteomics, metabolomics, or any other omics technologies for a systems-level understanding of its biological effects.

Future Avenues in Scaffold Modification for Novel Mechanistic Insights and Biological Activity

The modification of a chemical scaffold is a common strategy in medicinal chemistry to explore structure-activity relationships and to develop new compounds with novel biological activities or mechanistic insights. nih.govnih.gov While the 6-(piperidin-4-yloxy)nicotinonitrile scaffold presents numerous theoretical possibilities for chemical modification, there are no specific research findings in the public domain that describe efforts to modify this particular scaffold for the exploration of new mechanistic insights or biological activities. The potential for such research remains an open and unexplored avenue.

Q & A

Q. What degradation pathways dominate under oxidative stress, and how are they characterized?

  • Methodological Answer : Expose the compound to H₂O₂ or UV light and analyze degradation products via HRMS/MS . Identify reactive intermediates (e.g., hydroxylated piperidine) using isotopic labeling (¹⁸O/²H). Stabilize via formulation with antioxidants (e.g., BHT) or encapsulation in cyclodextrins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.